4-Ethylpyridine-d5 1-Oxide
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Overview
Description
4-Ethylpyridine-d5 1-Oxide is a deuterated derivative of 4-Ethylpyridine, which is a heterocyclic organic compound. This compound is commonly used in industrial and pharmaceutical applications. The deuterated form, this compound, is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy due to its high isotopic purity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylpyridine-d5 1-Oxide typically involves the deuteration of 4-Ethylpyridine followed by oxidation. The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms. The oxidation step is usually carried out using oxidizing agents such as hydrogen peroxide or peracids to convert the pyridine to its N-oxide form .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuteration and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
4-Ethylpyridine-d5 1-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 4-Ethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-Ethylpyridine-d5 1-Oxide is widely used in scientific research, particularly in:
Chemistry: As a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: In metabolic studies to trace deuterium-labeled compounds.
Medicine: In drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: As a precursor in the synthesis of more complex chemical compounds
Mechanism of Action
The mechanism of action of 4-Ethylpyridine-d5 1-Oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in various chemical reactions, such as oxidation-reduction and substitution, influencing the compound’s reactivity and interactions with other molecules. The deuterium atoms in the compound provide stability and allow for detailed studies using NMR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
4-Ethylpyridine: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
4-Methylpyridine-d5 1-Oxide: Another deuterated pyridine derivative with a methyl group instead of an ethyl group.
4-Phenylpyridine-d5 1-Oxide: A deuterated pyridine derivative with a phenyl group.
Uniqueness
4-Ethylpyridine-d5 1-Oxide is unique due to its deuterium labeling, which provides enhanced stability and allows for precise studies using NMR spectroscopy. This makes it particularly valuable in research applications where isotopic purity and detailed molecular analysis are required .
Properties
CAS No. |
1330163-98-8 |
---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
129.192 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(1,1-dideuterioethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3/i2D2,3D,4D,5D,6D |
InChI Key |
VFJRXOXKSUBBMR-LSSRDVMSSA-N |
SMILES |
CCC1=CC=[N+](C=C1)[O-] |
Synonyms |
4-Ethylpyridine-d5 N-Oxide; 4-Ethylpyridine-d5 Oxide; |
Origin of Product |
United States |
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